REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([OH:11])=[O:10].[CH3:12]O>S(=O)(=O)(O)O>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([O:11][CH3:12])=[O:10]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)O
|
Name
|
3A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 72 hours
|
Duration
|
72 h
|
Type
|
WAIT
|
Details
|
the sieves were exchanged at 24-hour
|
Type
|
CUSTOM
|
Details
|
The reaction medium was then evaporated to an oil which
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in 100 ml tolene
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene phase was dried over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC=C1)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |